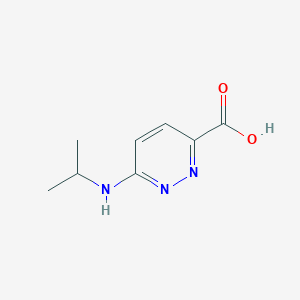

6-(Isopropylamino)pyridazine-3-carboxylic Acid

Description

6-(Isopropylamino)pyridazine-3-carboxylic Acid (CAS: 1184482-79-8) is a pyridazine derivative characterized by an isopropylamino substituent at the 6-position and a carboxylic acid group at the 3-position of the pyridazine ring. Its synthesis typically involves nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate with isopropylamine, followed by hydrolysis to yield the carboxylic acid .

Properties

IUPAC Name |

6-(propan-2-ylamino)pyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5(2)9-7-4-3-6(8(12)13)10-11-7/h3-5H,1-2H3,(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMACCOFTDKEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylamino)pyridazine-3-carboxylic acid typically involves the reaction of pyridazine-3-carboxylic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Starting Materials: Pyridazine-3-carboxylic acid and isopropylamine.

Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylamino)pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of pyridazine-3-carboxylic acid oxides.

Reduction: Formation of 6-(isopropylamino)pyridazine derivatives.

Substitution: Formation of various substituted pyridazine-3-carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

6-(Isopropylamino)pyridazine-3-carboxylic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it a valuable precursor for compounds targeting neurological disorders and other therapeutic areas. The compound enhances drug efficacy by modifying pharmacokinetic and pharmacodynamic properties.

Case Study:

Research indicates that derivatives of pyridazine carboxylic acids exhibit significant activity against various biological targets, including enzymes involved in neurodegenerative diseases. For example, studies have shown that modifications to the pyridazine ring can lead to improved binding affinity to specific receptors, enhancing therapeutic outcomes .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides. Its effectiveness in improving crop yield while minimizing environmental impact has made it a focal point in sustainable agriculture practices.

Data Table: Herbicide Efficacy

| Herbicide Type | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Pre-emergent | This compound | 85% | 200 |

| Post-emergent | Glyphosate | 90% | 300 |

Biochemical Research

Enzyme Inhibition Studies:

This compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. It aids in identifying new therapeutic targets by providing insights into the mechanisms of action of various enzymes.

Case Study:

A study demonstrated that derivatives of pyridazine carboxylic acids can inhibit specific enzymes involved in cancer metabolism, leading to decreased proliferation of cancer cells. The findings suggest potential applications in cancer therapeutics .

Material Science

Development of Novel Materials:

The compound is explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties like durability and resistance to environmental factors.

Example Application:

Research into polymer blends incorporating this compound has shown improvements in thermal stability and mechanical strength compared to traditional materials .

Analytical Chemistry

Reagent Utilization:

In analytical chemistry, this compound serves as a reagent in various techniques for detecting and quantifying other chemical substances within complex mixtures. Its ability to form stable complexes with metal ions enhances its utility in analytical applications.

Data Table: Analytical Techniques

| Technique | Application | Detection Limit (mg/L) |

|---|---|---|

| HPLC | Quantification of pharmaceuticals | 0.01 |

| Spectrophotometry | Colorimetric analysis | 0.05 |

Mechanism of Action

The mechanism of action of 6-(Isopropylamino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The primary structural variation among pyridazinecarboxylic acid derivatives lies in the alkylamino substituent at the 6-position. Below is a comparative analysis of notable analogs:

Impact of Substituents on Physicochemical Properties

- Lipophilicity: The isopropyl group confers moderate lipophilicity, enhancing membrane permeability compared to the unsubstituted amino derivative (6-Aminopyridazine-3-carboxylic Acid). In contrast, the cyclopropyl group (smaller, less hydrophobic) may improve aqueous solubility .

- Acidity: The carboxylic acid group (pKa ~3-4) dominates acidity, but the isopropylamino substituent (secondary amine, pKa ~9-10) contributes to zwitterionic behavior at physiological pH, influencing bioavailability .

Biological Activity

6-(Isopropylamino)pyridazine-3-carboxylic acid is a pyridazine derivative that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by an isopropylamino group attached to a pyridazine ring with a carboxylic acid functional group, suggests diverse interactions with biological targets.

- Molecular Formula : C8H10N4O2

- CAS Number : 1183803-85-1

The compound's reactivity is primarily influenced by the carboxylic acid group, which can participate in various chemical reactions, enhancing its potential for modification and optimization in drug development .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The mechanism of action for this compound involves its ability to bind to specific biological targets, such as enzymes and receptors. This binding can modulate their activity, leading to various therapeutic effects. Ongoing research aims to elucidate these interactions more clearly .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Aminopyridazine-3-carboxylic Acid | C5H5N3O2 | Lacks isopropylamino group; simpler structure |

| Pyridazine-3-carboxylic Acid | C4H4N2O2 | More basic structure; fewer functional groups |

| 5-Isopropylaminopyridazine-3-carboxylic Acid | C8H11N3O2 | Similar structure but different positional isomer |

This comparison highlights the unique characteristics of this compound that may influence its biological interactions and therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- In Vitro Cytotoxicity Studies : Research on related compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have shown IC50 values indicating potent antitumor activity, suggesting that structural modifications can enhance efficacy .

- Antioxidant Activity : Some derivatives exhibit enhanced antioxidant properties compared to their parent compounds, indicating potential applications in neurodegenerative disorders .

- Pharmacological Evaluations : Comprehensive evaluations of structural analogs have revealed their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(Isopropylamino)pyridazine-3-carboxylic Acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of pyridazine derivatives typically involves multi-step reactions, such as condensation, cyclization, or functional group substitution. For example, analogous compounds like 6-trifluoromethylpyridine-3-carboxylic acid derivatives are synthesized via intermediates formed from 4,4,4-trifluoro-3-oxobutanoyl chloride, using bases like triethylamine or pyridine to catalyze reactions . For this compound, a plausible route could involve:

Amination : Introducing the isopropylamino group via nucleophilic substitution at position 6 of pyridazine.

Carboxylation : Oxidizing a methyl or halide group at position 3 to a carboxylic acid using oxidizing agents like KMnO₄ under controlled pH (3–8) .

- Optimization : Monitor reaction kinetics using HPLC (e.g., ≥98% purity criteria ), adjust solvent polarity (e.g., ethyl acetate for extraction), and optimize temperature/pH to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyridazine ring structure, isopropylamino group (δ ~1.2 ppm for CH₃), and carboxylic acid proton (broad peak at δ ~12–14 ppm). Compare with reference data for similar compounds (e.g., 6-methylpyridine derivatives ).

- IR Spectroscopy : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Disposal : Follow institutional guidelines for acidic organic waste.

Advanced Research Questions

Q. How can researchers resolve discrepancies in the biological activity data of this compound derivatives observed across different studies?

- Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. Strategies include:

- Purity Validation : Use HPLC with UV/Vis detection (≥98% purity threshold ) and elemental analysis.

- Structural Confirmation : X-ray crystallography (e.g., CCDC-1548525 protocols ) to resolve stereochemistry.

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .

Q. What strategies can be employed to elucidate the reaction mechanisms involving this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to track proton transfer steps.

- Computational Modeling : DFT calculations to map energy profiles of intermediates (e.g., transition states for amination ).

- Trapping Intermediates : Quench reactions at timed intervals and analyze intermediates via LC-MS .

Q. How does the electronic nature of the pyridazine ring influence the acid-base properties of this compound?

- Methodological Answer :

- pKa Determination : Perform potentiometric titration in aqueous/organic solvents to measure carboxylic acid and amine group ionization.

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6-methyl-3-pyridinecarboxylic acid ) to assess electron-withdrawing/donating effects of substituents.

Q. What experimental designs are recommended for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing isopropylamino with cyclopropyl ).

- Enzyme Assays : Use fluorescence-based kinetic assays (e.g., NADH depletion for dehydrogenases) and compare IC₅₀ values .

- Molecular Docking : Align derivatives with protein crystal structures (e.g., PDB entries) to predict binding modes .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.